molecular formula C11H7ClF2N2O B1407453 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline CAS No. 1225278-61-4

4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline

Cat. No.: B1407453
CAS No.: 1225278-61-4
M. Wt: 256.63 g/mol
InChI Key: NBQNMVUNOQFQJQ-UHFFFAOYSA-N
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Description

4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline is a sophisticated chemical intermediate primarily employed in pharmaceutical research and development, particularly in the discovery of targeted cancer therapies. Its core value lies in its structure, which incorporates a chloropyridinyloxy moiety and a difluoroaniline group. This makes it a critical precursor in the synthesis of small molecule inhibitors targeting various kinase enzymes. Research indicates that analogous compounds containing the 2-amino-3-chloropyridine-4-yloxy pharmacophore are potent and selective inhibitors of the Met kinase superfamily, a key target in oncology due to its role in tumor growth, invasion, and metastasis . This compound serves as a versatile building block for medicinal chemists. The reactive amino group on the aniline ring allows for coupling with various carboxylic acids or acid chlorides, such as dihydropyridine-carboxamides, to construct complex molecular architectures . The specific substitution pattern of chlorine and fluorine atoms on the scaffold is crucial for optimizing the drug-like properties of the resulting candidates, including their binding affinity, metabolic stability, and kinase selectivity. As a high-value research chemical, 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(2-chloropyridin-4-yl)oxy-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c12-10-5-7(1-2-16-10)17-11-8(13)3-6(15)4-9(11)14/h1-5H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQNMVUNOQFQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC2=C(C=C(C=C2F)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

Starting Materials:

Reaction Conditions:

  • Temperature: Elevated (typically around 100°C to 150°C)
  • Time: Several hours (dependent on conditions)

Procedure:

  • Combine the starting materials in a suitable solvent.
  • Add a base to facilitate the nucleophilic substitution.
  • Stir the mixture at elevated temperatures for several hours.
  • Cool and isolate the product through standard purification techniques (e.g., chromatography).

Data and Research Findings

Synthesis Yields and Conditions

Reaction Conditions Yield Notes
Nucleophilic Substitution in DMF at 120°C for 6 hours Not specified Requires optimization for higher yields
Elevated Temperature with Sodium Hydride in DMSO Not specified Potential for improved yields with optimized conditions

Biological Activity

4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline has been explored for its potential biological activities, particularly in inhibiting specific enzymes or receptors. It can interact with molecular targets, influencing biological pathways such as signal transduction and metabolic processes.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and materials science. This article explores its applications, focusing on its biological activity, synthesis methods, and potential uses in pharmaceuticals and agrochemicals.

Structure

The compound is characterized by the following structural formula:

C11H9ClF2N2O\text{C}_{11}\text{H}_{9}\text{ClF}_2\text{N}_2\text{O}

Physical Properties

  • Molecular Weight : 252.65 g/mol
  • Melting Point : Not extensively documented; however, similar compounds exhibit melting points in the range of 100-150 °C.
  • Solubility : Soluble in organic solvents like DMSO and DMF.

Medicinal Chemistry

4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline has shown promising results in medicinal chemistry, particularly as a potential drug candidate.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HT-29)

The mechanism of action appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival. In vitro studies have shown IC50 values in the low micromolar range, indicating potent activity against these cancer types .

Antimicrobial Properties

In addition to its anticancer effects, this compound has exhibited antimicrobial activity against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents .

Agrochemical Applications

The compound's structure suggests potential use as a herbicide or pesticide due to its ability to interfere with plant growth regulators. Preliminary studies have indicated that derivatives of this compound can inhibit specific enzymes involved in plant metabolism, leading to stunted growth in target weeds .

Material Science

Due to its unique chemical structure, 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline can be utilized in the development of advanced materials. Its fluorine atoms may enhance thermal stability and hydrophobic properties, making it suitable for coatings and polymers that require resistance to environmental degradation .

Case Study 1: Anticancer Research

A comprehensive study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound using various cell lines. The researchers reported that modifications on the pyridine ring significantly affected the biological activity, suggesting a structure-activity relationship that could be exploited for further drug design .

Case Study 2: Agrochemical Efficacy

Another study focused on the herbicidal potential of derivatives of this compound. The results indicated that certain derivatives could effectively control weed populations in agricultural settings without harming crop yield .

Mechanism of Action

The mechanism of action of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

The position of halogen atoms (F, Cl) on the aniline ring critically influences biological activity. For example:

  • 3,5-Difluoroaniline derivatives (e.g., compound 9e, IC50 = 0.24 μM) exhibit potent inhibitory effects against SARS-CoV-2 due to the synergistic electronic effects of meta-fluorines, which enhance interactions with catalytic residues in viral enzymes .
  • Chlorinated analogs (e.g., 3,5-dichloroaniline derivative 9g, IC50 = 0.23 μM) retain comparable activity to fluorinated versions, suggesting that steric bulk and moderate electronegativity are tolerable in certain targets .

Table 1: Bioactivity of Selected Aniline Derivatives

Compound Substituents IC50 (μM) Target Application Reference
9e 3,5-Difluoroaniline 0.24 SARS-CoV-2
9g 3,5-Dichloroaniline 0.23 SARS-CoV-2
9d 2,4-Difluoroaniline >25 Inactive

Halogen Effects on Physicochemical Properties

  • Fluorine : The small atomic radius and high electronegativity of fluorine improve metabolic stability and membrane permeability. For instance, 4-(tert-butylsulfanyl)-3,5-difluoroaniline (CID 61015635) is used in agrochemicals due to its resistance to oxidative degradation .
  • Chlorine: Chlorine’s larger size increases lipophilicity, which can enhance binding to hydrophobic pockets but may reduce solubility.

Pharmacokinetic and Industrial Relevance

  • Bioavailability : Fluorinated derivatives like BAY-405 (containing 3,5-difluoroaniline) demonstrate enhanced T-cell immunity modulation due to improved target engagement and plasma stability .
  • Industrial Use : 3,5-Difluoroaniline is a key intermediate in herbicides and pharmaceuticals, with a 7.4% tariff rate under CAS 372-39-4, reflecting its commercial significance .

Biological Activity

4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Research indicates that compounds similar to 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline often act as inhibitors of various kinases which play crucial roles in cancer progression. For instance, studies have shown that modifications in the tail moiety of related compounds significantly affect their potency against receptor tyrosine kinases such as Axl. The IC50 values for these inhibitors can vary widely based on structural changes, highlighting the importance of specific substituents in enhancing biological activity .

Inhibition Studies

The compound has been evaluated for its inhibitory effects on several kinases. In one study, a related compound demonstrated an IC50 value of 253.9 nM against Axl, indicating moderate activity . Another study reported that structural modifications could lead to enhanced potency; for example, a pyrimidine derivative exhibited an IC50 of 20.5 nM against Axl .

Case Studies

  • Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation. For instance, derivatives with a similar scaffold have been reported to effectively reduce tumor growth in xenograft models .
  • Kinase Selectivity : Selectivity studies are crucial for determining the therapeutic potential of these compounds. One study highlighted that certain analogs displayed selectivity for specific kinases over others, which is beneficial for minimizing off-target effects during treatment .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituents on the Aniline Ring : The presence of fluorine atoms at the 3 and 5 positions enhances lipophilicity and improves binding affinity to target proteins.
  • Chloropyridine Moiety : The chlorinated pyridine contributes to the overall potency and selectivity against specific kinases by participating in hydrogen bonding interactions within the active site .
CompoundIC50 (nM)Target Kinase
4-(2-Chloropyridin-4-yloxy)-3,5-difluoroanilineTBDTBD
Related Compound A253.9Axl
Related Compound B20.5Axl

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate favorable absorption and metabolic stability for compounds within this class. For example, one derivative was noted to have a half-life of approximately 13.8 hours in vivo studies . However, concerns regarding cumulative toxicity were raised due to prolonged exposure times.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-chloropyridin-4-yloxy)-3,5-difluoroaniline and its analogs?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, in -difluoroaniline derivatives were prepared by reacting aniline derivatives with 2-chloroethyl isocyanate in methylene chloride, followed by cyclization using sodium hydride in THF. Similarly, describes coupling 3,5-difluoroaniline with a triazine intermediate using N-ethyl-N-isopropylpropan-2-amine as a base at 101°C, yielding 76% product after purification .
  • Key Data :

ReagentReaction ConditionsYieldPurity (UPLC)
3,5-difluoroaniline101°C, 45 min76%85%

Q. How is 4-(2-chloropyridin-4-yloxy)-3,5-difluoroaniline characterized structurally?

  • Methodology : Nuclear magnetic resonance (NMR) and ultra-performance liquid chromatography (UPLC) are standard. For instance, reports 1H^1H NMR (400 MHz, DMSO-d6) with δ values for aromatic protons and substituents. Mass spectrometry (MS) is also used, as in , where m/z 377 [M+1] confirmed the molecular ion .

Advanced Research Questions

Q. How do electronic effects of the 2-chloropyridinyl and 3,5-difluoroaniline moieties influence reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing fluorine and chlorine substituents activate the aromatic ring toward electrophilic substitution but may deactivate it in palladium-catalyzed couplings. highlights that steric hindrance from the pyridinyl group can slow reactions, requiring optimized conditions (e.g., elevated temperatures or polar solvents) .

Q. What challenges arise in balancing cytotoxicity and selectivity for 4-(2-chloropyridin-4-yloxy)-3,5-difluoroaniline derivatives in anticancer studies?

  • Methodology : demonstrates a workflow for evaluating antiproliferative activity. Derivatives are tested on CYP1A1-expressing MCF7 cells and non-expressing lines (e.g., MDA-MB-231). Selectivity is assessed via IC50 ratios, while microtubule disruption and cell cycle arrest (G2/M phase) are mechanistic endpoints .

Q. How can computational methods predict the bioactivity of 4-(2-chloropyridin-4-yloxy)-3,5-difluoroaniline derivatives?

  • Approach : Molecular docking () and quantum mechanical calculations evaluate interactions with targets like MAP4K1 ( ). For example, the fluorinated aryl group in ’s compound S111 enhances binding to hydrophobic pockets in enzyme active sites .

Data Contradiction and Optimization

Q. Why do yields vary significantly when introducing bulky substituents to the 3,5-difluoroaniline core?

  • Resolution : Steric hindrance from groups like trifluoromethylcyclopropyl ( ) reduces reaction efficiency. Mitigation strategies include using bulky base catalysts (e.g., NaH in THF) or microwave-assisted synthesis to accelerate kinetics .

Q. How do conflicting reports on the stability of 3,5-difluoroaniline derivatives under acidic conditions impact synthetic design?

  • Analysis : notes that dichloro-difluoroaniline analogs are sensitive to strong acids. Stability tests (e.g., pH-dependent degradation studies) are recommended before scaling reactions. Protective groups (e.g., SEM in ) may prevent decomposition .

Applications in Drug Development

Q. What role does 4-(2-chloropyridin-4-yloxy)-3,5-difluoroaniline play in prodrug activation?

  • Case Study : describes sulfonamide prodrugs activated by CYP1A1 in cancer cells. The 3,5-difluoroaniline moiety enhances metabolic stability, while the chloropyridinyl group facilitates target engagement .

Q. How are fluorinated analogs used to optimize pharmacokinetic properties?

  • Strategy : Fluorine atoms improve metabolic resistance and membrane permeability. In , the 3,5-difluoroaniline group increases lipophilicity (logP), enhancing bioavailability. UPLC and in vitro metabolic assays (e.g., microsomal stability) validate these effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline
Reactant of Route 2
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4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline

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